molecular formula C10H20N2O2 B1476967 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097950-65-5

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476967
CAS No.: 2097950-65-5
M. Wt: 200.28 g/mol
InChI Key: XLBOSNDOIKATFI-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and an ethoxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological and pharmacological applications. This article aims to explore the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2OC_{10}H_{20}N_{2}O, with a molecular weight of approximately 200.28 g/mol. Its structure features:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that may influence its interaction with biological targets.
  • Amino group (NH₂) : Suggests potential for hydrogen bonding and interaction with various receptors.
  • Ethoxymethyl group : Enhances solubility and may facilitate specific interactions with biological molecules.

Interaction with Biological Targets

The presence of the amino group and the pyrrolidine ring suggests that this compound may interact with various biological targets, including:

  • Neurotransmitter receptors : Compounds containing similar structural motifs often exhibit activity at serotonin, dopamine, or norepinephrine receptors.
  • Enzymatic pathways : The carbonyl group in the propanone backbone may participate in enzyme-substrate interactions.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, we can compare it to structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activities
3-Amino-1-(pyrrolidin-1-yl)propan-1-oneLacks ethoxymethyl groupAntidepressant effects reported in animal models
2-Amino-1-(3-(methoxymethyl)pyrrolidin-1-yl)propan-1-oneMethoxymethyl instead of ethoxymethylExhibited neuroprotective properties
3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-yloctanoneHydroxymethyl groupDemonstrated antimicrobial activity

These comparisons indicate that modifications to the substituents can significantly influence biological activity, suggesting that this compound may possess unique pharmacological properties.

Potential Applications

The potential applications of this compound are diverse:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting neurological disorders.
  • Organic Synthesis : Serving as an intermediate in synthesizing complex organic molecules.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The amino group facilitates binding to neurotransmitter receptors.
  • The pyrrolidine ring enhances lipophilicity, potentially improving membrane permeability.
  • The ethoxymethyl substituent may increase solubility in biological media, enhancing bioavailability.

Properties

IUPAC Name

2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-7-9-5-4-6-12(9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBOSNDOIKATFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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